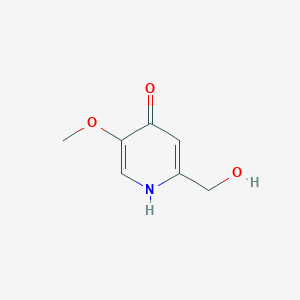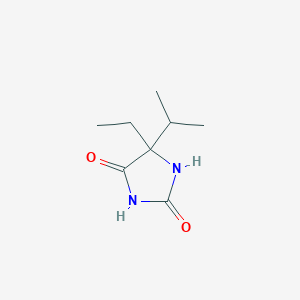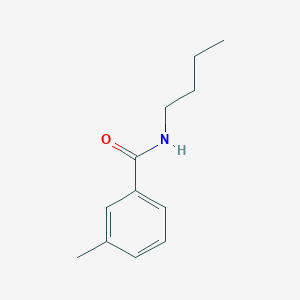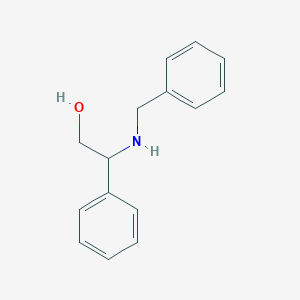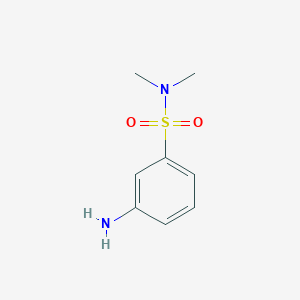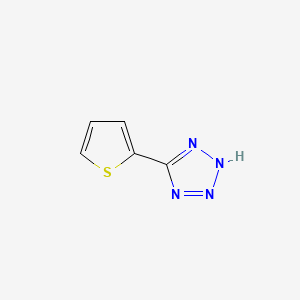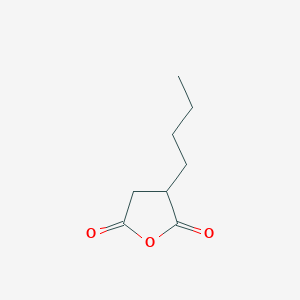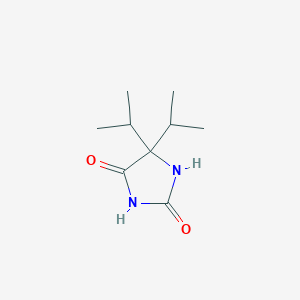
5,5-Di(propan-2-yl)imidazolidine-2,4-diona
Descripción general
Descripción
5,5-Di(propan-2-yl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The structure of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione consists of an imidazolidine ring with two propan-2-yl groups attached to the 5-position, and two carbonyl groups at the 2 and 4 positions.
Aplicaciones Científicas De Investigación
5,5-Di(propan-2-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds such as phenytoin derivatives are known to inhibit brain sodium channels , which play a crucial role in the transmission of nerve signals.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly sodium channels, leading to changes in the transmission of nerve signals .
Biochemical Pathways
Based on the known action of similar compounds, it may affect the sodium ion transport pathways, thereby influencing nerve signal transmission .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in nerve signal transmission, potentially having anticonvulsant effects .
Análisis Bioquímico
Biochemical Properties
5,5-Di(propan-2-yl)imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes involved in metabolic pathways, such as those regulating glucose uptake and the Wnt/β-catenin pathway . These interactions are crucial for its potential therapeutic effects, as they influence various cellular processes and signaling pathways.
Cellular Effects
The effects of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione on cells are diverse and impactful. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the Wnt/β-catenin pathway can affect cell proliferation and differentiation . Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, further highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 5,5-Di(propan-2-yl)imidazolidine-2,4-dione exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It has been reported to inhibit enzymes such as TNKS-1 and TNKS-2, which are involved in various oncogenic pathways . These inhibitory interactions are crucial for its therapeutic potential, as they can modulate key cellular processes and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione vary with different dosages in animal models. Studies have demonstrated that it exhibits anticonvulsant activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safety and efficacy of this compound in potential clinical applications.
Metabolic Pathways
5,5-Di(propan-2-yl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its role in the Wnt/β-catenin pathway and glucose uptake highlights its impact on metabolic flux and metabolite levels . These interactions are essential for its therapeutic potential, as they influence key metabolic processes within cells.
Transport and Distribution
The transport and distribution of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione within cells and tissues are critical for its activity and function. It is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic applications and ensuring its efficacy.
Subcellular Localization
The subcellular localization of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of urea with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Ethanol or water
Industrial Production Methods
In an industrial setting, the production of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves:
Continuous feeding: of reactants
Optimized reaction conditions: to ensure complete conversion
Purification: of the product using crystallization or distillation techniques
Análisis De Reacciones Químicas
Types of Reactions
5,5-Di(propan-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
Oxidation products: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups
Reduction products: Imidazolidine-2,4-dione derivatives with hydroxyl groups
Substitution products: Imidazolidine-2,4-dione derivatives with various substituted functional groups
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Diphenylimidazolidine-2,4-dione
- 5-Isopropylimidazolidine-2,4-dione
- 5-Methyl-5-phenylimidazolidine-2,4-dione
Uniqueness
5,5-Di(propan-2-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
5,5-di(propan-2-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKGWCUSJAWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286671 | |
| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52532-01-1 | |
| Record name | NSC47000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


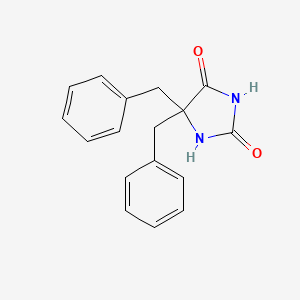
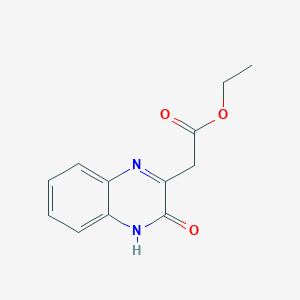
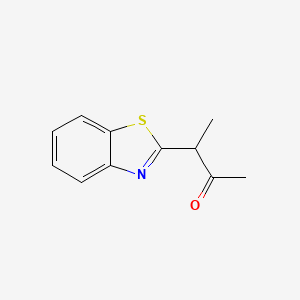
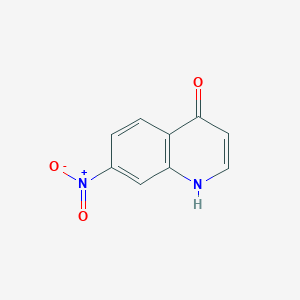
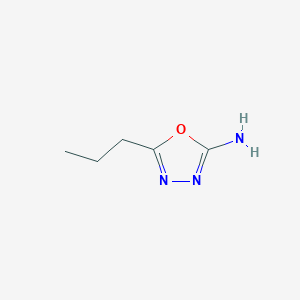
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
